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fhuD protein, E coli - 112002-32-1

fhuD protein, E coli

Catalog Number: EVT-1509999
CAS Number: 112002-32-1
Molecular Formula: C6H6N2O
Molecular Weight: 0
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Product Introduction

Overview

FhuD protein is a crucial component of the iron transport system in Escherichia coli, specifically involved in the uptake of ferric hydroxamates, which are iron-chelating compounds. As a periplasmic binding protein, FhuD plays a vital role in the transport of these compounds across the bacterial membrane, facilitating iron acquisition essential for bacterial growth and metabolism. The protein is part of the Fhu operon, which includes other proteins such as FhuB and FhuC, forming a complex system that allows Escherichia coli to utilize iron from its environment effectively.

Source

FhuD is derived from Escherichia coli, a gram-negative bacterium commonly found in the intestines of warm-blooded organisms. This organism is widely studied due to its role in human health and disease, as well as its use as a model organism in microbiology.

Classification

FhuD belongs to the family of periplasmic binding proteins and is classified under the ATP-binding cassette transporters. These proteins are characterized by their ability to bind substrates in the periplasm and deliver them to membrane transporters for translocation into the cytoplasm.

Synthesis Analysis

Methods

The synthesis of FhuD typically involves recombinant DNA technology. The gene encoding FhuD is cloned into an expression vector, which is then transformed into a suitable host organism (often Escherichia coli itself or another bacterial strain). Following transformation, the bacteria are cultured under conditions that promote protein expression.

Technical Details

Purification of FhuD can be achieved using affinity chromatography techniques, often employing His-tagged derivatives of the protein. This involves lysing the bacterial cells and passing the lysate through a column containing nickel-chelating resin, which binds to the His-tag on FhuD. Subsequent elution with imidazole allows for the isolation of pure FhuD protein.

Molecular Structure Analysis

Structure

FhuD exhibits a characteristic structure typical of periplasmic binding proteins. It consists of two lobes that form a cleft for substrate binding. The binding site accommodates ferric hydroxamates, allowing for specific interactions with these substrates.

Data

Recent structural studies using cryo-electron microscopy have revealed detailed insights into the molecular architecture of FhuD and its associated transporters (FhuB and FhuC). The resolution achieved was approximately 3.4 Å, providing significant data on the arrangement of residues within the substrate translocation pathway .

Chemical Reactions Analysis

Reactions

FhuD facilitates several key reactions in iron acquisition:

  1. Binding of ferric hydroxamate substrates.
  2. Transfer of these substrates to the inner membrane transporter complex (FhuB/C).
  3. Hydrolysis of ATP by FhuB/C to drive substrate translocation into the cytoplasm.

Technical Details

The interaction between FhuD and its substrates can be quantified by measuring dissociation constants, which indicate the affinity between FhuD and various ferric hydroxamates. For instance, dissociation constants for different substrates have been reported, highlighting the varying affinities that influence iron uptake efficiency .

Mechanism of Action

Process

The mechanism by which FhuD operates involves:

  1. Substrate Binding: FhuD binds ferric hydroxamates with high affinity in the periplasm.
  2. Complex Formation: Upon binding, FhuD interacts with membrane-associated proteins (FhuB/C), forming a complex that facilitates substrate transfer.
  3. Transport: The binding of ATP to FhuB/C induces conformational changes that allow for translocation of iron into the cytoplasm.

Data

Functional studies have shown that binding of FhuD can negatively regulate ATPase activity in its associated transporters, suggesting a unique regulatory mechanism differing from other known ABC transport systems .

Physical and Chemical Properties Analysis

Physical Properties

FhuD is soluble in aqueous solutions and exhibits intrinsic fluorescence properties that can be used to study its interactions with substrates. The protein's stability can be influenced by pH and ionic strength conditions.

Chemical Properties

FhuD specifically recognizes ferric hydroxamates through non-covalent interactions such as hydrogen bonds and hydrophobic interactions, which are crucial for its function in iron transport.

Applications

Scientific Uses

Research on FhuD has significant implications in various scientific fields:

  • Microbiology: Understanding iron acquisition mechanisms aids in comprehending bacterial survival strategies.
  • Pharmaceuticals: Insights into FhuD's function could lead to novel antibiotic strategies targeting iron transport systems in pathogenic bacteria.
  • Biotechnology: The ability to hijack siderophore transport systems has potential applications in drug delivery mechanisms .
Structural Characterization of FhuD

Overall Architecture and Domain Organization

FhuD is a soluble periplasmic binding protein (PBP) essential for hydroxamate-type siderophore uptake in Escherichia coli. Its primary structure comprises 309 amino acids, forming a molecular weight of approximately 34 kDa. Unlike classical PBPs with distinct globular domains, FhuD adopts a unique architecture consisting of two discontinuous domains (N-lobe: residues 1–100 and 220–309; C-lobe: residues 101–219) connected by a long central α-helix. The N-lobe predominantly features a twisted β-sheet flanked by α-helices, while the C-lobe forms an orthogonal β-sheet bundle. This arrangement creates a single, shallow ligand-binding cleft at the inter-lobe interface rather than a deep pocket typical of other PBPs [1] [3].

Key structural insights include:

  • Conserved residues: Mutagenesis studies identified critical residues for function (e.g., Arg84, Tyr106, Tyr289). Substitutions like R84A or Y106A abolish siderophore binding, highlighting their role in ligand coordination [1].
  • Lipoprotein anchoring: Though FhuD lacks a membrane anchor in E. coli, gram-positive homologs tether it to the cytoplasmic membrane, suggesting evolutionary conservation in siderophore scavenging [1].

Table 1: Critical Residues in FhuD and Functional Impact

ResidueLocationMutationFunctional Consequence
Arg84N-lobeR84ALoss of ferrichrome binding
Tyr106C-lobeY106F95% reduced transport activity
Tyr289N-lobeY289ADisrupted hydrophobic pocket
Trp214Central helixW214AImpaired conformational stability

Bilobal Structure and Alpha-Helical Linker

The bilobal architecture of FhuD is defined by a 27-residue α-helix (residues 190–216) that bridges the N- and C-lobes. This helix is unusually elongated compared to hinge regions in other PBPs (e.g., maltose-binding protein) and serves as a rigid scaffold that limits domain mobility. Structural analyses reveal:

  • Helix stability: The linker helix maintains a consistent 31° angle relative to the N-lobe across apo- and holo-states, minimizing large-scale lobe rotation. This contrasts with the "venus flytrap" mechanism seen in other PBPs [3].
  • Hydrophobic core: Trp214 within the helix packs against Phe91 and Phe288, forming a hydrophobic cluster that stabilizes the inter-lobe interface. Mutation to W214A disrupts this network, reducing protein stability by 40% [1].

Ligand-Binding Pocket Topology and Electrostatic Properties

The ligand-binding site of FhuD resides in a solvent-exposed cleft (depth: ~8 Å; volume: ~520 ų) lined with aromatic and polar residues. Key features include:

  • Shallow pocket architecture: Unlike the deep pockets of vitamin B₁₂ or heme transporters, FhuD’s cleft accommodates hydroxamate siderophores (e.g., ferrichrome, gallichrome) via surface-exposed interactions rather than encapsulation [3] [4].
  • Residue-specific interactions:
  • Arg84: Forms salt bridges with hydroxamate carboxylate groups.
  • Tyr106/Tyr289: Engage in π-stacking with siderophore cyclic backbones.
  • Met149, Leu153: Create a hydrophobic patch anchoring aliphatic siderophore chains [3].
  • Electrostatic potential: The pocket exhibits a polarized surface: the N-lobe entrance is positively charged (attracting anionic siderophores), while the base is hydrophobic, enabling diverse ligand recognition [4].

Table 2: Siderophores Bound by FhuD and Binding Affinities

SiderophoreKd (nM)Key Interactions
Ferrichrome15 ± 3Arg84, Tyr106, Tyr289
Gallichrome18 ± 2Arg84, Met149
Albomycin22 ± 4Tyr106, Leu153
Ferrioxamine B210 ± 15Hydrophobic patch

Conformational Dynamics Upon Ligand Binding

Ligand binding induces localized conformational shifts rather than global lobe closure:

  • Peripheral loop reorganization: Loops L3 (residues 80–88) and L8 (residues 282–290) shift by 2.5–3.0 Å, narrowing the cleft entrance by 15%. This "lid-like" motion encloses the siderophore without altering the helix orientation [3].
  • Side-chain rearrangements: Tyr289 rotates 120° to stack against ferrichrome’s acyl chain, while Arg84 extends toward the ligand, reducing its solvent accessibility by 40% [4].
  • Allosteric coupling: Hydrogen-bonding networks linking the binding site to the C-lobe (e.g., Ser220–Asn101) transmit conformational changes to the FhuB interaction interface. This primes FhuD for docking with the transporter [2].
  • Functional consequence: Upon siderophore binding, FhuD suppresses the ATPase activity of the FhuCDB importer (Vmax reduced from 745 to 127 nmol/mg/min), suggesting ligand-induced stabilization limits futile ATP hydrolysis [2].

Properties

CAS Number

112002-32-1

Product Name

fhuD protein, E coli

Molecular Formula

C6H6N2O

Synonyms

fhuD protein, E coli

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